

A Comparative Guide to the Kinase Inhibition Profiles of Novel Indazole Derivatives

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Compound of Interest

Compound Name: 5-Bromo-6-methyl-1H-indazole

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The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.^{[1][2]} Several successful drugs, including Axitinib and Pazopanib, are based on this motif and are recognized for their anti-angiogenic effects through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and other receptor tyrosine kinases.^{[1][2]} This guide provides a comparative analysis of various indazole derivatives, presenting their inhibitory potency against a range of clinically relevant kinases to aid researchers and drug development professionals in their evaluation of these compounds.

Quantitative Comparison of Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The following tables summarize the IC₅₀ values for selected indazole-based inhibitors against a panel of protein kinases. It is important to note that these values can vary between studies due to different assay conditions.^[1] Lower IC₅₀ values indicate higher potency.

Table 1: Comparative IC₅₀ Values of Anlotinib and Sunitinib

Kinase	Anlotinib IC50 (nmol/L)	Sunitinib IC50 (nmol/L)
VEGFR2	0.2 ± 0.1	4.0 ± 2.9
VEGFR3	0.7 ± 0.1	15.7 ± (not specified)
c-Kit	14.8 ± 2.5	11.0 ± 1.5
PDGFRβ	115.0 ± 62.0	7.7 ± 2.2
VEGFR1	26.9 ± 7.7	71.5 ± 12.8

Data sourced from in vitro kinase inhibition profiles.[3]

Anlotinib, a novel multi-targeting tyrosine kinase inhibitor, demonstrates potent inhibition of VEGFR2 and VEGFR3 with IC50 values of 0.2 and 0.7 nmol/L, respectively.[3][4] In comparison to the well-established kinase inhibitor Sunitinib, Anlotinib is approximately 20-fold more potent against VEGFR2/3.[3]

Table 2: Inhibitory Activity of Indazole Derivatives Against Aurora Kinases

Compound	Aurora A (IC50)	Aurora B (IC50)	Reference Inhibitor	Aurora A (IC50)	Aurora B (IC50)
Indazole Derivative 17	26 nM	15 nM	Alisertib (MLN8237)	1.2 nM	-
Indazole Derivative 21	-	31 nM	Barasertib (AZD1152)	-	0.37 nM
Indazole Derivative 30	85 nM	-	Danuserib (PHA-739358)	13 nM	79 nM
Indazole Amide 53a	< 1 μM	-	Tozasertib (VX-680)	2.5 nM	0.6 nM
Indazole Amide 53c	< 1 μM	-			

Data sourced from a comparative analysis of novel indazole derivatives against established inhibitors.[1]

Table 3: Inhibitory Activity of Indazole Derivatives Against VEGFR-2

Compound	VEGFR-2 (IC50)	Reference Inhibitor	VEGFR-2 (IC50)
Indazole-pyrimidine derivative 13g	57.9 nM	Pazopanib	30 nM
Indazole-pyrimidine derivative 13i	34.5 nM	Pazopanib	30 nM
Quinazoline derivative of indazole 12b	5.4 nM	Sorafenib	90 nM
Quinazoline derivative of indazole 12c	5.6 nM	Sorafenib	90 nM
Quinazoline derivative of indazole 12e	7 nM	Sorafenib	90 nM

Data sourced from studies on indazole-pyrimidine and quinazoline-based derivatives.[5]

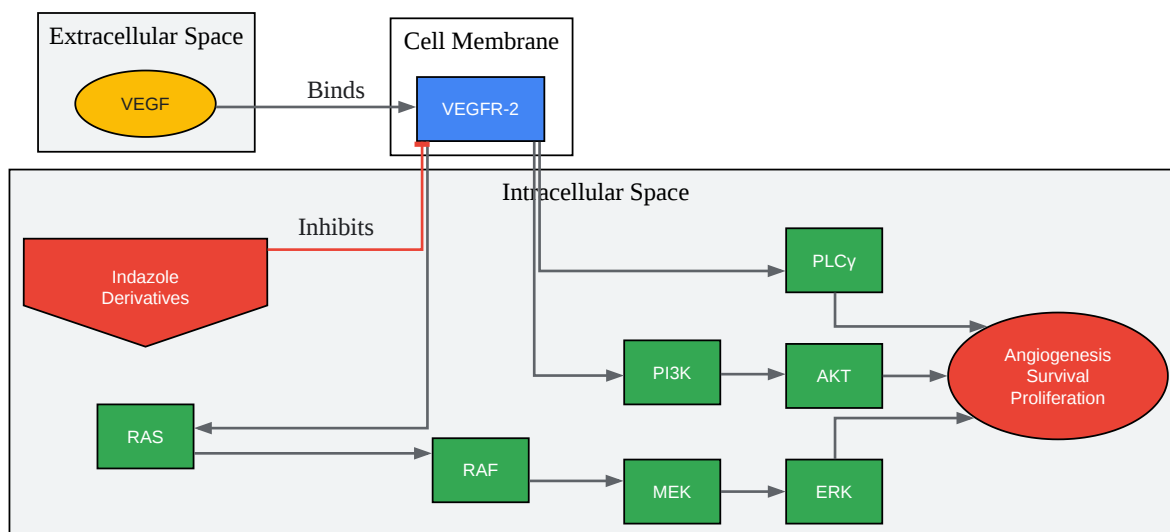
Table 4: Inhibitory Activity of Indazole Derivatives Against FGFR1

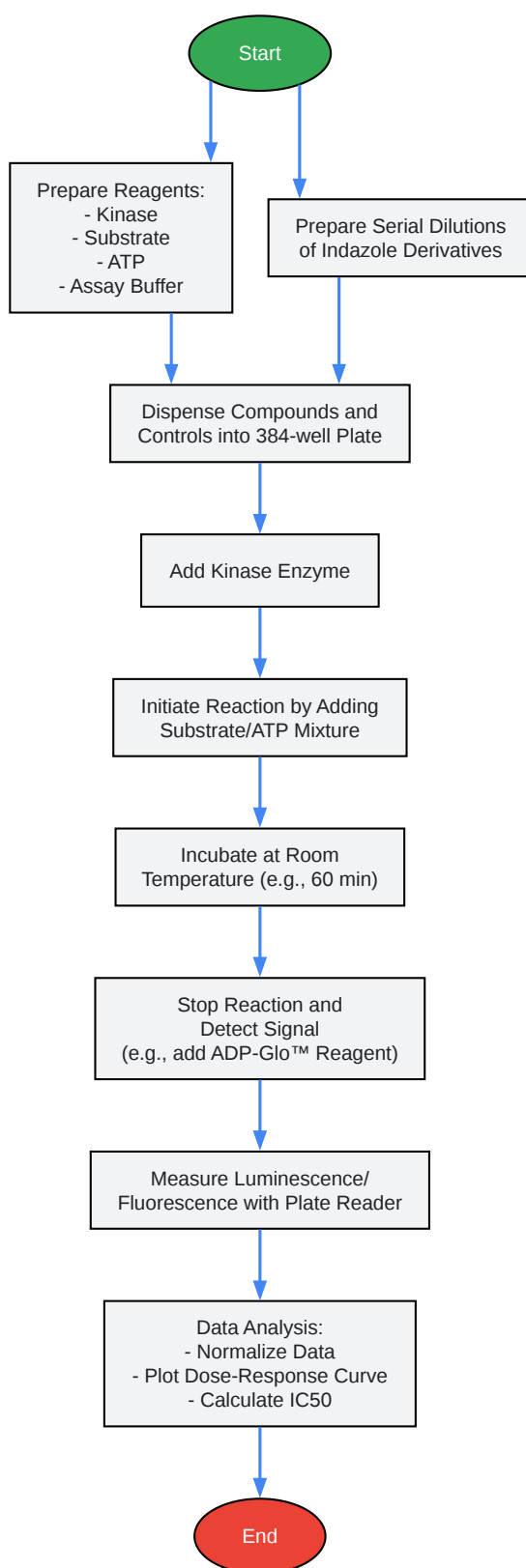
Compound	FGFR1 (IC50)
Indazole derivative 14a	15 nM
Indazole derivative 14b	13.2 nM
Indazole derivative 14c	9.8 nM
Indazole derivative 14d	5.5 nM

Structure-activity relationship studies revealed that substitutions on the phenyl ring of the indazole led to increased activity, with the addition of a fluorine atom significantly improving potency.[5]

Signaling Pathways and Experimental Workflow

To understand the context of kinase inhibition, it is crucial to visualize the signaling cascades in which these kinases operate. The diagram below illustrates a simplified VEGFR-2 signaling pathway, a key mediator of angiogenesis and a primary target for many indazole-based inhibitors.[\[1\]](#)[\[6\]](#)





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